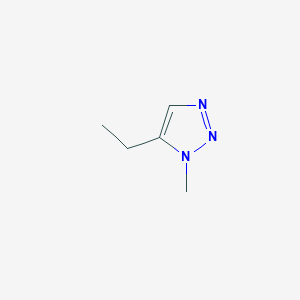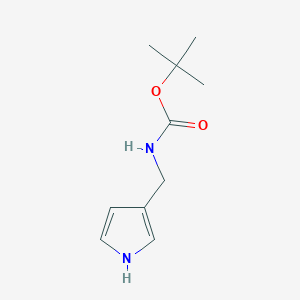
tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C10H16N2O2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as a protecting group in organic synthesis, particularly in the preparation of amines and amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1H-pyrrol-3-yl)methylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of (1H-pyrrol-3-yl)methylamine.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Chemistry: tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: In biological research, this compound is used in the synthesis of peptide and protein analogs. It helps in the protection of amino groups during peptide bond formation.
Medicine: this compound is used in the development of pharmaceutical intermediates. It serves as a building block for the synthesis of various bioactive molecules.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used in the synthesis of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage prevents unwanted reactions at the amine site during chemical transformations. The compound can be deprotected under acidic or basic conditions to regenerate the free amine.
Molecular Targets and Pathways: The primary molecular target of this compound is the amine group of amino acids or peptides. The compound forms a stable carbamate linkage with the amine, protecting it from nucleophilic attack or oxidation during subsequent reactions.
Comparison with Similar Compounds
- tert-Butyl ((1H-pyrazol-3-yl)methyl)carbamate
- tert-Butyl ((1H-imidazol-3-yl)methyl)carbamate
- tert-Butyl ((1H-indol-3-yl)methyl)carbamate
Uniqueness: tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate is unique due to its specific structure and reactivity. The presence of the pyrrole ring imparts distinct electronic properties, making it suitable for selective protection of amine groups. Compared to similar compounds, it offers better stability and ease of deprotection under mild conditions.
Properties
IUPAC Name |
tert-butyl N-(1H-pyrrol-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h4-6,11H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOZAAWMLQQZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700164-77-7 |
Source


|
| Record name | tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
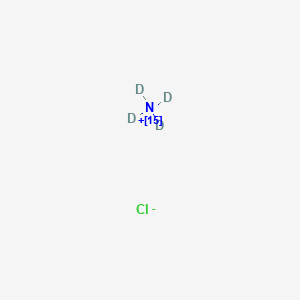
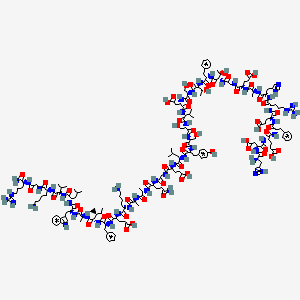
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate](/img/structure/B6596572.png)
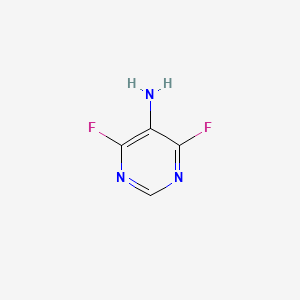
![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B6596580.png)
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
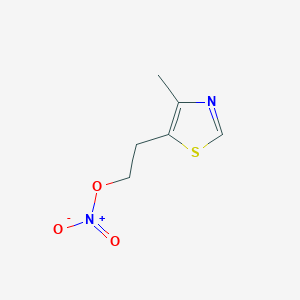
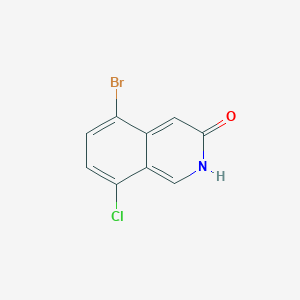
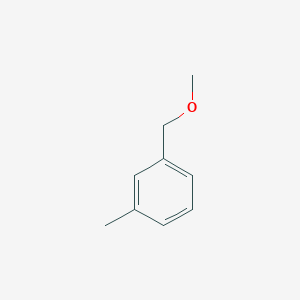
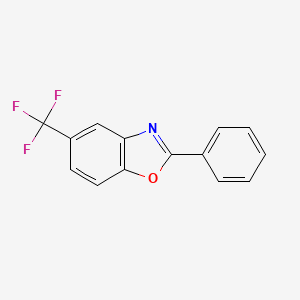
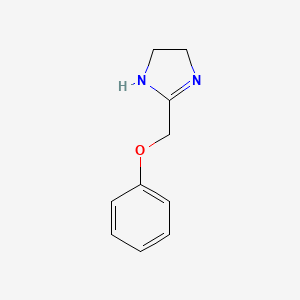
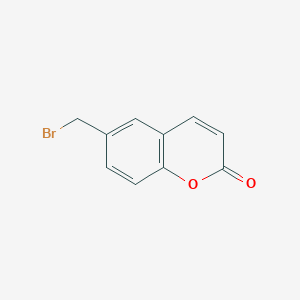
![Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B6596637.png)
